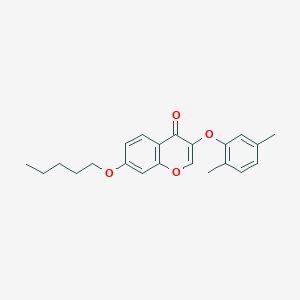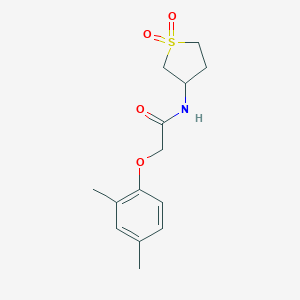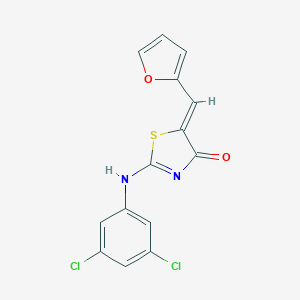
3-(2,5-dimethylphenoxy)-7-(pentyloxy)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dimethylphenoxy)-7-(pentyloxy)-4H-chromen-4-one is a chemical compound that belongs to the class of flavonoids. This compound is also known as flavone-8-acetic acid (FAA) and has been extensively studied for its potential therapeutic applications in cancer treatment. The synthesis method of this compound involves the use of chemical reactions and has been optimized to obtain high yields. Scientific research has shown that FAA exhibits potent anti-tumor activity, and its mechanism of action involves the induction of tumor necrosis and inhibition of angiogenesis.
Mécanisme D'action
The mechanism of action of FAA involves the induction of tumor necrosis and inhibition of angiogenesis. FAA has been found to activate the immune system and induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). These cytokines play a crucial role in the induction of tumor necrosis and the inhibition of angiogenesis. FAA has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs play a crucial role in tumor invasion and metastasis, and the inhibition of MMPs by FAA can prevent tumor growth and metastasis.
Biochemical and Physiological Effects:
FAA has been found to exhibit various biochemical and physiological effects in preclinical models of cancer. It has been found to induce tumor necrosis and inhibit angiogenesis, which are essential processes for tumor growth and metastasis. Additionally, FAA has been found to enhance the immune response against cancer cells and sensitize cancer cells to chemotherapy and radiation therapy. FAA has also been found to inhibit the activity of MMPs, which are enzymes involved in the degradation of extracellular matrix proteins. The inhibition of MMPs by FAA can prevent tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using FAA in lab experiments include its potent anti-tumor activity, its ability to enhance the immune response against cancer cells, and its ability to sensitize cancer cells to chemotherapy and radiation therapy. Additionally, FAA has been found to inhibit the activity of MMPs, which are enzymes involved in the degradation of extracellular matrix proteins. The inhibition of MMPs by FAA can prevent tumor growth and metastasis.
The limitations of using FAA in lab experiments include its toxicity and the need for optimization of the synthesis method to obtain high yields. Additionally, the mechanism of action of FAA is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.
Orientations Futures
For the research on FAA include the optimization of the synthesis method to obtain high yields, the elucidation of its molecular targets and signaling pathways, and the development of more potent analogs with improved pharmacokinetic properties. Additionally, the combination of FAA with other anti-cancer agents such as chemotherapy and radiation therapy should be explored to enhance its therapeutic efficacy. The use of FAA in clinical trials for the treatment of cancer should also be investigated to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 3-(2,5-dimethylphenoxy)-7-(pentyloxy)-4H-chromen-4-one involves the reaction of 2,5-dimethylphenol with pentyloxyacetic anhydride in the presence of a catalyst. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified using chromatography techniques. The yield of this reaction can be optimized by varying the reaction conditions such as temperature, reaction time, and the amount of catalyst used.
Applications De Recherche Scientifique
FAA has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent anti-tumor activity in various preclinical models of cancer. FAA has been found to induce tumor necrosis and inhibit angiogenesis, which are essential processes for tumor growth and metastasis. Additionally, FAA has been found to enhance the immune response against cancer cells and sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
Formule moléculaire |
C22H24O4 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
3-(2,5-dimethylphenoxy)-7-pentoxychromen-4-one |
InChI |
InChI=1S/C22H24O4/c1-4-5-6-11-24-17-9-10-18-20(13-17)25-14-21(22(18)23)26-19-12-15(2)7-8-16(19)3/h7-10,12-14H,4-6,11H2,1-3H3 |
Clé InChI |
HVJUWCMSYDCNFM-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=C(C=CC(=C3)C)C |
SMILES canonique |
CCCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=C(C=CC(=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B284621.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B284622.png)
![N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284624.png)
![Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate](/img/structure/B284629.png)
![Ethyl 1-({[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)-3-piperidinecarboxylate](/img/structure/B284631.png)
![N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide](/img/structure/B284634.png)
![N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B284636.png)
![2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol](/img/structure/B284640.png)
![2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284643.png)
![4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284644.png)


![(5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B284649.png)
![5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone](/img/structure/B284652.png)
